2-cyano-N-(4-phenylbutyl)acetamide
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Overview
Description
2-cyano-N-(4-phenylbutyl)acetamide is an organic compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol It is a member of the cyanoacetamide family, characterized by the presence of both cyano and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(4-phenylbutyl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of 4-phenylbutylamine with ethyl cyanoacetate under basic conditions. The reaction is usually carried out in a solvent such as ethanol, with triethylamine as a catalyst . The mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation and crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(4-phenylbutyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can undergo condensation reactions to form heterocyclic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Condensation: Reagents like aldehydes or ketones in the presence of acidic or basic catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted cyanoacetamides.
Condensation: Formation of heterocyclic compounds such as pyrroles or pyrazoles.
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary amines or alcohols.
Scientific Research Applications
2-cyano-N-(4-phenylbutyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyano-N-(4-phenylbutyl)acetamide involves its interaction with specific molecular targets. The cyano and acetamide groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of these biological targets, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-cyanoacetamide: A simpler analog with similar reactivity but lacking the phenylbutyl group.
N-(4-phenylbutyl)acetamide: Lacks the cyano group, resulting in different chemical properties and reactivity.
Uniqueness
2-cyano-N-(4-phenylbutyl)acetamide is unique due to the presence of both the cyano and phenylbutyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-cyano-N-(4-phenylbutyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-10-9-13(16)15-11-5-4-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-9,11H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMZOWPSRMYOPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401313 |
Source
|
Record name | 2-cyano-N-(4-phenylbutyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133550-40-0 |
Source
|
Record name | 2-cyano-N-(4-phenylbutyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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